molecular formula C15H12ClN3O2S2 B2513855 N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252931-25-1

N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2513855
CAS No.: 1252931-25-1
M. Wt: 365.85
InChI Key: XZHYDEHKCDLSCO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12ClN3O2S2 and its molecular weight is 365.85. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally related to N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and evaluated for their antitumor properties. For example, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and showed mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with specific derivatives being identified as particularly active (El-Morsy et al., 2017). Additionally, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated, with several compounds displaying potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity. These compounds have shown efficacy against different microorganisms, indicating their potential as antibacterial and antifungal agents (Mistry et al., 2009). This research underscores the versatility of thieno[3,2-d]pyrimidin-2-yl)thio acetamide derivatives in addressing various microbial threats.

Crystal Structure Analysis

The crystal structures of compounds related to the target compound have been determined, providing insights into their molecular conformations and potential interactions. Such structural analyses are crucial for understanding the bioactive conformation of these compounds and designing derivatives with enhanced biological activities (Subasri et al., 2016).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c1-19-14(21)13-11(5-6-22-13)18-15(19)23-8-12(20)17-10-4-2-3-9(16)7-10/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHYDEHKCDLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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